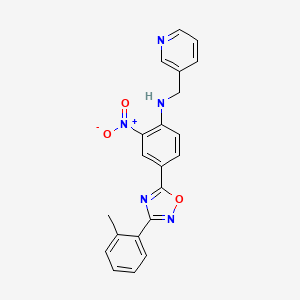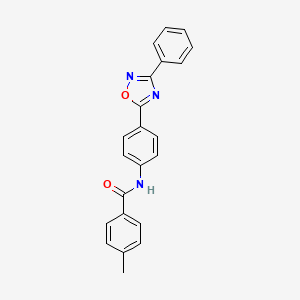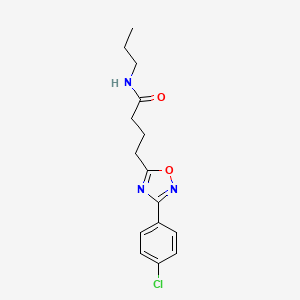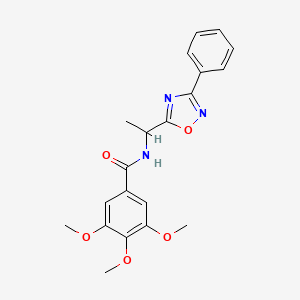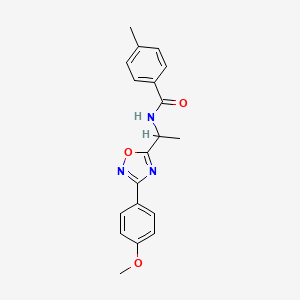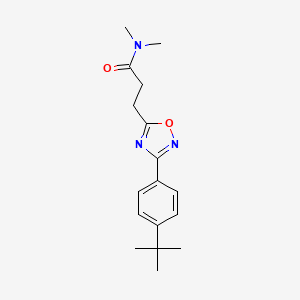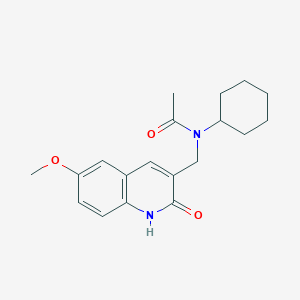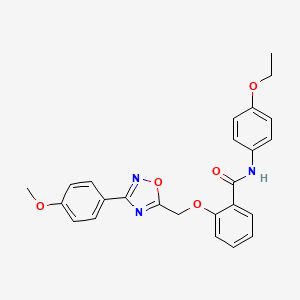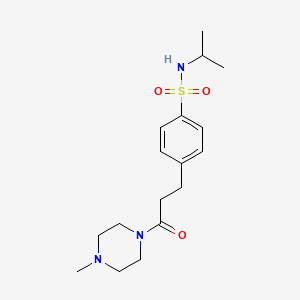
N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide, also known as Compound A, is a small molecule inhibitor that has been widely studied in the field of drug discovery. It has been found to have potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide involves the inhibition of various enzymes, which leads to the modulation of various cellular processes. For example, it inhibits histone deacetylases, which leads to the acetylation of histones and the modulation of gene expression. It also inhibits phosphodiesterases, which leads to the accumulation of cyclic AMP and the modulation of various signaling pathways. Furthermore, it inhibits proteasomes, which leads to the accumulation of misfolded proteins and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide are diverse and depend on the specific cellular processes that are affected. For example, it has been found to modulate the expression of various genes, such as those involved in inflammation and cell proliferation. It has also been found to induce apoptosis in cancer cells and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide is its specificity for various enzymes, which makes it a useful tool for studying the specific cellular processes that are affected. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide. One direction is the development of more potent and selective inhibitors of the enzymes that are targeted by this compound. Another direction is the investigation of its potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders. Furthermore, the use of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide in combination with other drugs or therapies may also be explored.
Synthesemethoden
The synthesis of N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide involves the reaction of 4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-4-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of several enzymes, such as histone deacetylases, phosphodiesterases, and proteasomes, which are involved in various cellular processes. It has also been found to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
Eigenschaften
IUPAC Name |
4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-14(2)18-24(22,23)16-7-4-15(5-8-16)6-9-17(21)20-12-10-19(3)11-13-20/h4-5,7-8,14,18H,6,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLOLYHIFVYQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-N-(propan-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

